molecular formula C10H11FOS B15259345 3-[(2-Fluorophenyl)sulfanyl]butan-2-one

3-[(2-Fluorophenyl)sulfanyl]butan-2-one

Cat. No.: B15259345
M. Wt: 198.26 g/mol
InChI Key: NKDBTBQEVXBXTP-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H11FOS. It is characterized by the presence of a fluorophenyl group attached to a sulfanyl butanone structure. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2-fluorothiophenol with 3-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-[(2-Fluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form hydrogen bonds or participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Fluorophenyl)sulfanyl]butan-2-one
  • 3-[(4-Fluorophenyl)sulfanyl]butan-2-one
  • 3-[(2-Chlorophenyl)sulfanyl]butan-2-one

Uniqueness

3-[(2-Fluorophenyl)sulfanyl]butan-2-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

3-(2-fluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3

InChI Key

NKDBTBQEVXBXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=CC=C1F

Origin of Product

United States

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